Cas no 1785409-55-3 (7,7-difluoro-2-azaspiro[4.4]nonane)

7,7-difluoro-2-azaspiro[4.4]nonane structure
1785409-55-3 structure
Product Name:7,7-difluoro-2-azaspiro[4.4]nonane
CAS No:1785409-55-3
MF:C8H13F2N
MW:161.19232916832
CID:5271664
Update Time:2026-03-09

7,7-difluoro-2-azaspiro[4.4]nonane Chemical and Physical Properties

Names and Identifiers

    • 7,7-difluoro-2-azaspiro[4.4]nonane
    • Inchi: 1S/C8H13F2N/c9-8(10)2-1-7(5-8)3-4-11-6-7/h11H,1-6H2
    • InChI Key: BUBBRLRICKDMFW-UHFFFAOYSA-N
    • SMILES: C1C2(CCC(F)(F)C2)CCN1

7,7-difluoro-2-azaspiro[4.4]nonane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3429-100MG
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
100MG
¥ 2,884.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3429-250MG
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
250MG
¥ 4,613.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3429-500MG
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
500MG
¥ 7,682.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3429-1G
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
1g
¥ 11,523.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3429-5G
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
5g
¥ 34,570.00 2023-04-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00883718-250mg
7,7-Difluoro-2-azaspiro[4.4]nonane
1785409-55-3 98%
250mg
¥9541.0 2023-04-07
Enamine
EN300-6790238-0.05g
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
0.05g
$470.0 2023-05-25
Enamine
EN300-6790238-0.1g
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
0.1g
$614.0 2023-05-25
Enamine
EN300-6790238-0.25g
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
0.25g
$877.0 2023-05-25
Enamine
EN300-6790238-0.5g
7,7-difluoro-2-azaspiro[4.4]nonane
1785409-55-3 95%
0.5g
$1382.0 2023-05-25

7,7-difluoro-2-azaspiro[4.4]nonane Suppliers

Amadis Chemical Company Limited
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(CAS:1785409-55-3)7,7-difluoro-2-azaspiro[4.4]nonane
Order Number:A1072283
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:49
Price ($):1251.0
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7,7-difluoro-2-azaspiro[4.4]nonane Related Literature

Additional information on 7,7-difluoro-2-azaspiro[4.4]nonane

7,7-Difluoro-2-Azaspiro[4.4]nonane (CAS No. 1785409-55-3): A Versatile Scaffold in Medicinal Chemistry and Pharmaceutical Research

7,7-Difluoro-2-azaspiro[4.4]nonane, with the systematic chemical name 7,7-difluoro-2-azaspiro[4.4]nonane and CAS Registry Number 1785409-55-3, represents a promising molecular scaffold in the field of medicinal chemistry. This compound, derived from the spiro[4.4]nonane framework, incorporates a nitrogen atom at the 2-position and two fluorine substituents at the 7-positions. The spiro[4.4]nonane core, characterized by its unique three-dimensional architecture, provides a platform for the introduction of diverse functional groups, making it highly relevant for the design of bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of inhibitors targeting specific enzymatic pathways and modulators of cellular signaling networks.

The spiro[4,4]nonane scaffold is a well-established heterocyclic structure in organic chemistry, known for its stability and ability to undergo various chemical transformations. The introduction of fluorine atoms at the 7-positions significantly enhances the compound's physicochemical properties, including improved lipophilicity, metabolic stability, and enhanced interactions with biological targets. This modification also contributes to the compound's potential for fine-tuning its pharmacokinetic profile, which is critical for drug development. The azaspiro[4.4]nonane framework, with its nitrogen-containing ring, further expands the chemical versatility of the molecule, enabling the incorporation of diverse functionalities that can modulate biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7,7-difluoro-2-azaspiro[4.4]nonane through optimized multistep protocols. Researchers have reported the use of transition-metal-catalyzed reactions and microwave-assisted methodologies to achieve high yields and regioselectivity in the formation of this compound. These synthetic approaches not only demonstrate the feasibility of large-scale production but also highlight the importance of green chemistry principles in the development of pharmaceutical intermediates. The ability to synthesize this molecule with high purity and yield is crucial for its application in preclinical and clinical research.

One of the most significant areas of research involving 7,7-difluoro-2-azaspiro[4.4]nonane is its potential as a scaffold for the design of small-molecule inhibitors targeting specific enzymes. For instance, recent studies have demonstrated its utility in the development of inhibitors for kinases, a class of enzymes implicated in various diseases including cancer and inflammation. The fluorine atoms at the 7-positions play a critical role in modulating the binding affinity of the compound to its target enzyme, thereby enhancing its therapeutic potential. Additionally, the azaspiro[4.4]nonane core has been shown to exhibit favorable interactions with protein targets, making it a valuable starting point for the rational design of novel therapeutics.

Another area of interest is the application of 7,7-difluoro-2-azaspiro[4.4]nonane in the development of modulators for G protein-coupled receptors (GPCRs), which are key targets in drug discovery. The spiro[4.4]nonane framework has been shown to interact with specific regions of GPCRs, enabling the design of molecules that can selectively modulate receptor activity. This property is particularly valuable in the treatment of diseases such as cardiovascular disorders and neurological conditions. The fluorine atoms contribute to the compound's ability to fine-tune its interactions with the receptor, thereby optimizing its pharmacological profile.

Recent studies have also explored the potential of 7,7-difluoro-2-azaspiro[4.4]nonane in the context of anti-inflammatory drug development. Researchers have reported that derivatives of this compound exhibit significant anti-inflammatory activity by modulating the activity of inflammatory cytokines. The azaspiro[4.4]nonane scaffold has been shown to enhance the stability of the molecule, allowing for prolonged biological activity in vivo. This property is particularly advantageous in the treatment of chronic inflammatory conditions, where long-term therapeutic effects are required.

Moreover, the spiro[4.4]nonane core has been incorporated into the design of molecules targeting the epidermal growth factor receptor (EGFR), a key player in cancer progression. The fluorine atoms in the 7,7-difluoro-2-azaspiro[4.4]nonane structure have been shown to improve the binding affinity of the compound to the EGFR kinase domain, thereby enhancing its efficacy as a therapeutic agent. These findings underscore the importance of this molecular scaffold in the development of targeted therapies for oncology.

The azaspiro[4.4]nonane framework also holds promise in the design of molecules with improved solubility and bioavailability. The introduction of fluorine atoms at the 7-positions has been shown to enhance the compound's solubility in aqueous environments, which is a critical factor in the development of orally administered drugs. This property, combined with the spiro[4.4]nonane core's ability to modulate biological interactions, makes 7,7-difluoro-2-azaspiro[4.4]nonane a valuable candidate for the development of novel pharmaceuticals.

Furthermore, the spiro[4.4]nonane scaffold has been explored for its potential in the design of molecules targeting the central nervous system (CNS). Researchers have reported that derivatives of 7,7-difluoro-2-azaspiro[4.4]nonane exhibit neuroprotective properties, making them relevant for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The fluorine atoms contribute to the compound's ability to cross the blood-brain barrier, enhancing its therapeutic potential in CNS-related conditions.

Recent advances in computational chemistry have also facilitated the study of 7,7-difluoro-2-azaspiro[4.4]nonane and its derivatives. Molecular docking studies and molecular dynamics simulations have been employed to predict the binding interactions between this compound and its target proteins. These computational tools have provided valuable insights into the molecular mechanisms underlying the compound's biological activity, guiding the rational design of more effective derivatives.

In conclusion, 7,7-difluoro-2-azaspiro[4.4]nonane (CAS No. 1785409-55-3) represents a versatile molecular scaffold with significant potential in medicinal chemistry and pharmaceutical research. Its unique spiro[4.4]nonane core, combined with the strategic introduction of fluorine atoms, offers a platform for the development of novel therapeutics targeting a wide range of diseases. Ongoing research into this compound's properties and applications is expected to further expand its utility in the field of drug discovery.

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Amadis Chemical Company Limited
(CAS:1785409-55-3)7,7-difluoro-2-azaspiro[4.4]nonane
A1072283
Purity:99%
Quantity:250mg
Price ($):1251.0
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